2-Fluoro-5-(furan-3-yl)benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of furans and benzofurans bearing a fluorine atom or a trifluoromethyl group attracts significant attention due to their important pharmacological properties . The direct fluorination of furan proceeds non-selectively . The reaction of 2,3-dibromo-1-propenes with β-ketoesters and 1,3-diketones, respectively, in DMF at 120 °C using Cs2CO3 as a base and hydroquinone as an additive delivers 2,3,5-trisubstituted furans and related compounds with good yields via an intermolecular C-allylation followed by an intramolecular Ullmann type O-vinylation and a double bond .Molecular Structure Analysis
The molecular formula of 2-Fluoro-5-(furan-3-yl)benzaldehyde is C11H7FO2. The molecular weight is 190.17 g/mol . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The reaction of difluorocarbene, generated by thermal decomposition of sodium chlorodifluoroacetate, with 2-benzylidene-5α-cholestan-3-one and related substrates afforded 3-fluoro-2-phenylfuran fused to steroid fragment via C4-C5 bond . 2-Benzylidenecyclohexanone reacted similarly with difluorocarbene yielding 3-fluoro-2-phenyl-4,5,6,7 .Scientific Research Applications
Synthesis and Properties
- A study explored the synthesis of fluorine-containing 3-cyano/ethoxycarbonyl-2-methyl-benzo[b]furans via a one-pot method, highlighting the compound's utility in generating fluorinated heterocyclic structures with potential applications in pharmaceuticals and agrochemicals (Ramarao et al., 2004).
- Research on the effect of donor units on the properties of fluorinated acceptor-based systems, including compounds with furan and fluorobenzaldehyde components, demonstrated their electrochromic properties and potential in electronic applications (Çakal et al., 2021).
Chemical Reactions and Mechanisms
- The nucleophilic 5-endo-trig cyclization of 1,1-difluoro-1-alkenes, including reactions with furan derivatives, was studied, showcasing the role of fluorine in facilitating disfavored cyclization processes. This research opens pathways for the synthesis of ring-fluorinated heterocycles, underscoring the versatility of fluorine in organic synthesis (Ichikawa et al., 2002).
Material Science and Electrochemical Applications
- The development of fluoronaphthalene building blocks via arynes, with studies involving furan and fluorinated compounds, indicated a method to achieve positional selectivity in the synthesis of naphthalene derivatives. This work is relevant for the creation of novel materials and chemicals with specific electronic properties (Masson & Schlosser, 2005).
properties
IUPAC Name |
2-fluoro-5-(furan-3-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-11-2-1-8(5-10(11)6-13)9-3-4-14-7-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQBPIYNKNXQKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(furan-3-yl)benzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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